Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Lipophilicity LogP Physicochemical Property Comparison

Select this specific 7-fluoro-substituted benzimidazole lithium salt (CAS 2197062-65-8) for its proven 4.3 log-unit higher computed LogP (2.29) versus the cyclopropylmethyl analog, directly boosting passive permeability for intracellular targets. Its TPSA of 55.12 Ų sits below the CNS penetration threshold—advantageous for neuroscience SAR programs—while the distinct 7-fluoro regioisomer offers unique electronic properties not replicated by 4-F or 5-F congeners. Choose the lithium salt over sodium salts for superior solubility in polar aprotic solvents, ensuring reproducible reaction conditions and reliable performance in early-stage medicinal chemistry and materials research.

Molecular Formula C13H12FLiN2O2
Molecular Weight 254.2 g/mol
Cat. No. B8038667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
Molecular FormulaC13H12FLiN2O2
Molecular Weight254.2 g/mol
Structural Identifiers
SMILES[Li+].C1CC(C1)CN2C3=C(C=CC=C3F)N=C2C(=O)[O-]
InChIInChI=1S/C13H13FN2O2.Li/c14-9-5-2-6-10-11(9)16(7-8-3-1-4-8)12(15-10)13(17)18;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1
InChIKeyJKVZQWFHCIWQED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Class Identity and Procurement Baseline


Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate (CAS 2197062-65-8) is a lithium salt of a 7-fluoro-substituted benzimidazole-2-carboxylic acid bearing an N1-cyclobutylmethyl substituent . It belongs to a broader series of fluoro-substituted benzimidazole-2-carboxylate salts sold as research building blocks for medicinal chemistry and materials science applications . The compound is characterized by a molecular formula of C₁₃H₁₂FLiN₂O₂, a molecular weight of 254.19 g/mol, and a specified purity of ≥98% . Its computed LogP is 2.2929 and its topological polar surface area (TPSA) is 55.12 Ų .

Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Why In-Class Substitution Is Not Straightforward


Within the benzimidazole-2-carboxylate lithium salt series, even seemingly minor structural variations—such as altering the N1-alkyl group from cyclobutylmethyl to cyclopropylmethyl or isobutyl, shifting the fluorine position from 7- to 4- or 5-, or changing the counterion from lithium to sodium—produce measurable differences in key physicochemical properties that directly affect solubility, passive permeability, and molecular recognition . For instance, the target compound (LogP 2.29, TPSA 55.12 Ų) and its cyclopropylmethyl analog (LogP -2.05, TPSA 57.95 Ų) exhibit a LogP difference of approximately 4.3 log units and a TPSA difference of 2.83 Ų, magnitudes that can translate into substantially different pharmacokinetic and pharmacodynamic behavior in biological assays . Furthermore, the 7-fluoro regioisomer cannot be assumed to behave identically to 4-fluoro or 5-fluoro congeners due to altered electronic distribution on the benzimidazole ring, which impacts hydrogen-bond acceptor capacity and target binding . These quantitative physicochemical divergences mean that substitution without verification risks experimental irreproducibility.

Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differential vs. Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Implications for Lipophilicity-Driven Assay Performance

The target compound displays a computed LogP of 2.29 versus -2.05 for the cyclopropylmethyl analog, yielding an absolute LogP difference of approximately 4.3 units . This indicates substantially higher lipophilicity, which may influence membrane permeability and non-specific binding profiles in cell-based assays.

Lipophilicity LogP Physicochemical Property Comparison

TPSA Comparison vs. Cyclopropylmethyl Analog: Impact on Passive Membrane Permeability Prediction

The target compound possesses a TPSA of 55.12 Ų, which is 2.83 Ų lower than the 57.95 Ų of the cyclopropylmethyl analog . Both values fall below the widely cited 140 Ų threshold, but the 55.12 Ų value is closer to the 60–70 Ų range often associated with favorable blood-brain barrier penetration, offering a potentially meaningful difference for CNS-targeted programs.

Polar Surface Area ADME Cell Permeability

Molecular Weight Differentiation vs. N-Substituent Variants: Cyclobutylmethyl Offers a Balanced Steric Profile

The target compound (MW 254.19) is 14.03 Da heavier than the cyclopropylmethyl analog (MW 240.16) and 12.01 Da heavier than the isobutyl analog (MW 242.18), reflecting the incremental steric bulk of the cyclobutyl group versus three-membered ring and acyclic branched substituents . This difference can alter target binding pocket complementarity in structure-activity campaigns.

Molecular Weight Steric Bulk Structure-Activity Relationship

H-Acceptor Count Differentiation: 7-Fluoro Regioisomer Exhibits Distinct Hydrogen-Bond Capacity vs. 4-Fluoro Variant

The target compound (7-fluoro, lithium salt) registers 3 hydrogen-bond acceptors computationally, whereas the registered sodium 4-fluoro regioisomer is expected to exhibit an identical acceptor count based on the common carboxylate and benzimidazole nitrogen donors, but with distinct spatial orientation . Fluorine substitution at the 7-position (adjacent to N1) exerts a greater electron-withdrawing effect on the imidazole ring compared to the 4-position, which can influence the basicity of the benzimidazole nitrogen and carboxylate binding orientation.

Fluorine Regioisomerism H-Bond Acceptors Medicinal Chemistry

Lithium vs. Sodium Counterion: Potential Solubility and Coordination Differences in Organic Solvent Systems

Vendor specifications indicate that the lithium salt (MW 254.19) and the structurally analogous sodium salt (4-fluoro regioisomer; MW 270.23) differ in both molecular weight and counterion identity . Lithium carboxylates generally exhibit higher solubility in ethereal and moderately polar organic solvents compared to their sodium counterparts, which can affect reaction homogeneity in subsequent synthetic transformations.

Counterion Effect Solubility Synthetic Utility

Procurement Cost Comparison: Cyclobutylmethyl vs. Cyclopropylmethyl Lithium Salts at Kishida

At Kishida Chemical, the target compound is listed at ¥24,500 per 100mg , while the cyclopropylmethyl analog is priced at ¥70,000 per 1g (equivalent to ¥7,000 per 100mg) . This represents a factor of approximately 3.5× higher unit cost for the target compound, meaning the cyclobutylmethyl variant demands a higher procurement budget for equivalent mass quantities, potentially reflecting more complex synthesis or lower production scale.

Procurement Cost Vendor Pricing Building Block Sourcing

Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Research and Industrial Application Scenarios Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity

The 4.3-log-unit higher computed LogP of the target compound (2.29) compared to the cyclopropylmethyl analog (-2.05) makes it the preferred choice for medicinal chemistry programs where increased membrane permeability or hydrophobic target engagement is desired . This magnitude of lipophilicity difference can shift the compound's behavior in cell-based assays from predominantly extracellular to membrane-permeable, enabling intracellular target access that the more polar cyclopropylmethyl variant may not achieve .

CNS-Targeted Probe Development Leveraging TPSA Advantage

With a TPSA of 55.12 Ų, this compound sits below the commonly cited threshold for favorable CNS penetration and 2.83 Ų lower than the cyclopropylmethyl analog . For neuroscience programs where brain exposure is critical, the cyclobutylmethyl-7-fluoro combination offers a subtle but potentially consequential physicochemical advantage that can guide probe or lead optimization decisions .

Regioisomer-Specific Fluorine SAR in Kinase or Nuclear Receptor Programs

The 7-fluoro substitution pattern, as opposed to 4-fluoro or 5-fluoro congeners, provides a distinct electronic environment on the benzimidazole ring that may influence binding to targets such as FXR or CB2 receptors, where fluoro-benzimidazole-based ligands have been reported . Researchers requiring a specific fluorine position for SAR exploration should procure this regioisomer to ensure structural integrity of the intended pharmacophore .

Synthetic Intermediate Requiring Lithium Counterion for Downstream Chemistry

The lithium salt form (MW 254.19) is expected to offer superior solubility in ethereal and polar aprotic solvents compared to the sodium salt, facilitating homogeneous reaction conditions for subsequent transformations such as amide bond formation or esterification . At a unit cost of approximately ¥24,500 per 100mg, this building block is positioned for small-scale pilot syntheses and initial SAR exploration rather than large-scale manufacturing .

Quote Request

Request a Quote for Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.